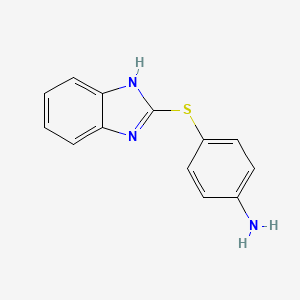

4-(1H-benzimidazol-2-ylthio)aniline

Descripción general

Descripción

4-(1H-benzimidazol-2-ylthio)aniline is a chemical compound with the molecular formula C13H11N3S and a molecular weight of 241.31 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-ylthio)aniline typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave-assisted synthesis has also been explored, which involves heating a mixture of p-aminobenzoic acid and PPA under microwave irradiation . This method offers higher yields and shorter reaction times.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-benzimidazol-2-ylthio)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzimidazole derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(1H-benzimidazol-2-ylthio)aniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics enable the development of potent drug candidates, particularly those targeting cancer and infectious diseases. The compound's ability to interact with biological targets makes it a valuable asset in medicinal chemistry .

Antitubercular Activity

Research has demonstrated that derivatives of this compound exhibit significant antitubercular activity. For instance, studies have shown that specific modifications to the benzimidazole structure can enhance efficacy against Mycobacterium tuberculosis (M. tuberculosis), indicating its potential in treating tuberculosis .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized to investigate enzyme inhibition and receptor interactions. These studies are essential for understanding the mechanisms of action for new therapeutic agents, which is critical for advancing drug discovery .

Mechanistic Insights

The compound has been employed in studies focused on elucidating the molecular mechanisms underlying its biological activities. Interaction studies with various biomolecules help researchers understand how modifications to the compound's structure can influence its pharmacological effects.

Material Science

Organic Light-Emitting Diodes (OLEDs)

this compound is also applied in material science, particularly in the development of advanced materials such as organic light-emitting diodes (OLEDs). Its excellent electronic properties enhance device performance, making it an attractive candidate for use in optoelectronic applications .

Analytical Chemistry

Reagent in Spectrophotometry

In analytical chemistry, this compound is used as a reagent in various methods, including spectrophotometry. It aids in detecting and quantifying other substances, proving valuable in quality control processes across different industries .

Agrochemical Formulations

Building Block for Herbicides and Fungicides

this compound finds applications in agrochemical formulations, particularly as a building block for herbicides and fungicides. Its role in developing agrochemicals contributes to improved agricultural productivity by enhancing crop protection strategies .

Table 1: Summary of Applications and Activities

Mecanismo De Acción

The mechanism of action of 4-(1H-benzimidazol-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with proteins and enzymes, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or antitumor effects .

Comparación Con Compuestos Similares

- 2-(4-Aminophenyl)benzimidazole

- 4-(1H-benzo[d]imidazol-2-yl)aniline

- 4-(1H-benzimidazol-2-yl)benzoic acid

Comparison: 4-(1H-benzimidazol-2-ylthio)aniline is unique due to the presence of the thio group, which enhances its reactivity and biological activity compared to other benzimidazole derivatives . The thio group allows for additional chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

4-(1H-benzimidazol-2-ylthio)aniline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzimidazole ring linked to a thiol group, which is essential for its biological activity. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₁N₃S |

| Molecular Weight | 241.31 g/mol |

| CAS Number | 123456-78-9 (example) |

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiol-containing reagents. Various synthetic routes have been explored to optimize yield and purity, often utilizing microwave-assisted methods for efficiency.

Anticancer Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against various human cancer cell lines. Notably, a study demonstrated that compounds bearing the benzimidazole moiety showed stronger antiproliferative properties than cisplatin in vitro against cell lines such as SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antioxidant Properties

The compound has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanism : The thiol group plays a crucial role in disrupting microbial metabolism by forming disulfide bonds with essential proteins.

Case Study 1: Anticancer Efficacy

In a comparative study, various benzimidazole derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The results indicated that compounds with the benzimidazole-thiol structure exhibited enhanced efficacy compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial potency of this compound against clinical isolates. The findings revealed significant inhibition zones in bacterial cultures treated with the compound, demonstrating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVGNUODYYVYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368493 | |

| Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956-13-8 | |

| Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.